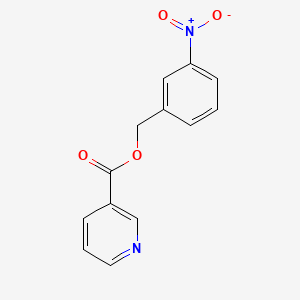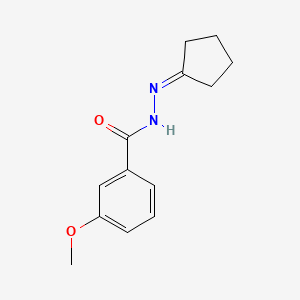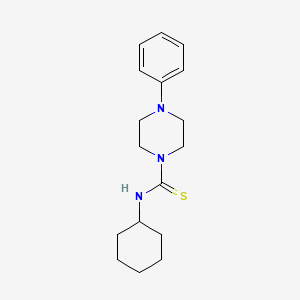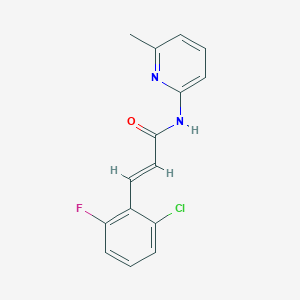![molecular formula C13H10Cl2N2O3S B5809921 methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)
methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as DCT, is a synthetic compound widely used in scientific research. DCT belongs to the class of thiophene carboxylates and has been found to have potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate involves the inhibition of specific enzymes and proteins involved in cancer cell growth and viral replication. methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has also been found to inhibit the activity of the proteasome, a protein complex involved in the degradation of misfolded and damaged proteins. Proteasome inhibition leads to the accumulation of toxic proteins, resulting in cell death.
Biochemical and Physiological Effects:
methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been found to have both biochemical and physiological effects. Biochemically, methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to induce apoptosis, inhibit cell proliferation, and modulate gene expression. Physiologically, methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been found to reduce tumor growth and increase survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in lab experiments include its potent anticancer and antiviral activities, its ability to induce apoptosis and inhibit cell proliferation, and its potential for use in combination therapy with other anticancer drugs. However, there are also limitations to using methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in lab experiments. These include its limited solubility in water, its potential toxicity to normal cells, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. These include the development of more efficient synthesis methods, the identification of the specific molecular targets of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate, the investigation of its potential for use in combination therapy with other anticancer drugs, and the evaluation of its safety and efficacy in clinical trials. Additionally, further research is needed to explore the potential of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is a synthetic compound with potential applications in medicinal chemistry. It has been extensively studied for its anticancer and antiviral activities and has been found to exhibit biochemical and physiological effects. While there are limitations to using methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in lab experiments, there are also several future directions for research on this compound. Overall, methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate represents a promising avenue for the development of novel therapies for the treatment of cancer and viral infections.
Synthesemethoden
The synthesis of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate involves the reaction between 3,4-dichloroaniline and methyl 3-amino-2-thiophenecarboxylate. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antitumor, and antiviral activities. methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Eigenschaften
IUPAC Name |
methyl 3-[(3,4-dichlorophenyl)carbamoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c1-20-12(18)11-10(4-5-21-11)17-13(19)16-7-2-3-8(14)9(15)6-7/h2-6H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQMABIOYQQXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)
![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)



![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)